molecular formula C5H8F6N2O B13764604 Imidazolidine, 2,2-bis(trifluoromethyl)-, hydrate CAS No. 64038-67-1

Imidazolidine, 2,2-bis(trifluoromethyl)-, hydrate

Cat. No.: B13764604
CAS No.: 64038-67-1
M. Wt: 226.12 g/mol
InChI Key: BGHPNBADFZVYIL-UHFFFAOYSA-N
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Description

Imidazolidine, 2,2-bis(trifluoromethyl)-, hydrate is a chemical compound known for its unique structure and properties. It features an imidazolidine ring with two trifluoromethyl groups attached to the 2-position, and it exists in a hydrated form.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Imidazolidine, 2,2-bis(trifluoromethyl)-, hydrate typically involves the reaction of imidazolidine with trifluoromethylating agents under controlled conditions. One common method includes the use of trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Imidazolidine, 2,2-bis(trifluoromethyl)-, hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidine derivatives with additional oxygen-containing functional groups, while reduction may produce simpler imidazolidine compounds .

Scientific Research Applications

Imidazolidine, 2,2-bis(trifluoromethyl)-, hydrate has several scientific research applications:

Mechanism of Action

The mechanism of action of Imidazolidine, 2,2-bis(trifluoromethyl)-, hydrate involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of biological molecules. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Imidazolidine, 2,2-bis(trifluoromethyl)-, hydrate is unique due to the presence of trifluoromethyl groups, which impart distinct chemical and physical properties. These groups enhance the compound’s stability, lipophilicity, and resistance to metabolic degradation, making it valuable in various applications .

Properties

CAS No.

64038-67-1

Molecular Formula

C5H8F6N2O

Molecular Weight

226.12 g/mol

IUPAC Name

2,2-bis(trifluoromethyl)imidazolidine;hydrate

InChI

InChI=1S/C5H6F6N2.H2O/c6-4(7,8)3(5(9,10)11)12-1-2-13-3;/h12-13H,1-2H2;1H2

InChI Key

BGHPNBADFZVYIL-UHFFFAOYSA-N

Canonical SMILES

C1CNC(N1)(C(F)(F)F)C(F)(F)F.O

Origin of Product

United States

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